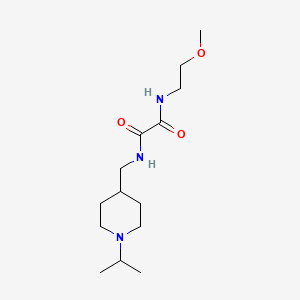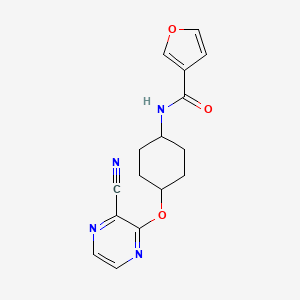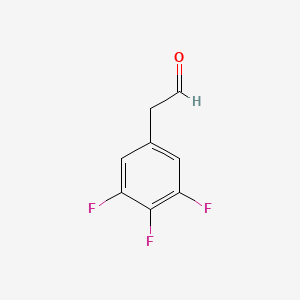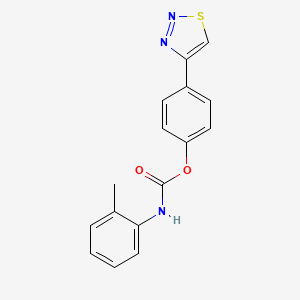![molecular formula C17H15N3O2 B2406166 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide CAS No. 2034375-87-4](/img/structure/B2406166.png)
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves intramolecular cyclization based on the previously synthesized 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide . The possibility of its use in the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives by nucleophilic substitution with various amines and a cyclic amide has been shown .Molecular Structure Analysis
The IR spectrum of the compound shows peaks at 1620 cm^-1 (C=N), 1699 cm^-1 (C=O), 2953 cm^-1, and 2988 cm^-1 (C-H). The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound was obtained by heating under reflux with a tenfold excess of POCl3 with the addition of a threefold excess of P2O5 for 4 hours . This process resulted in a yield of about 20% .Aplicaciones Científicas De Investigación
Enaminones as Precursors for Antitumor and Antimicrobial Agents
Enaminones serve as versatile building blocks for synthesizing a range of substituted pyrazoles and pyridine derivatives with potential antitumor and antimicrobial activities. The synthesis of novel N-arylpyrazole-containing enaminones and their subsequent transformation into various heterocyclic compounds demonstrate the utility of enaminones in medicinal chemistry. These compounds have shown inhibitory effects against cancer cell lines, comparable to standard drugs like 5-fluorouracil, highlighting their potential as antitumor agents. Moreover, some derivatives exhibit significant antimicrobial activity, underscoring their dual therapeutic potential (S. Riyadh, 2011).
Alpha 7 nAChR Agonists for Cognitive Disorders
Compounds structurally related to the target molecule have been explored as alpha 7 nicotinic acetylcholine receptor (nAChR) agonists, offering promising avenues for treating cognitive deficits in conditions such as schizophrenia and Alzheimer's disease. The discovery of potent and selective alpha 7 nAChR agonists with excellent pharmaceutical properties highlights the potential of these compounds in enhancing cognitive functions. These findings support the hypothesis that alpha 7 nAChR agonists may represent a novel pharmacotherapy for cognitive deficits (C. J. O’Donnell et al., 2010).
Microtubule-Active Compounds with Antitumor Activity
Triazolo[1,5-a]pyrimidines, structurally related to the target molecule, have been identified as novel microtubule-active compounds with unique mechanisms of action, distinguishing them from other classes of microtubule-targeting agents. These compounds disrupt microtubule dynamics, leading to antitumor activity in various cancer models. The ability to overcome multidrug resistance further underscores their therapeutic potential (C. Beyer et al., 2008).
Synthesis and Application of Heterocyclic Compounds
The synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines demonstrates the chemical versatility and potential of oxazolo[5,4-b]pyridin derivatives. These compounds could serve as intermediates for further chemical transformations, contributing to the development of novel molecules with potential applications in medicinal chemistry and drug discovery (I. Palamarchuk et al., 2019).
Propiedades
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-13(19-15(21)11-7-8-11)9-14-17(18-10)22-16(20-14)12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEMDHBJPZJFCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)
![8-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2406085.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)


![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)
![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)


![1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane](/img/structure/B2406102.png)

